

H-Lys(Fmoc)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: H-Lys(Fmoc)-OH

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This technical guide provides an in-depth overview of Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (**H-Lys(Fmoc)-OH**), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Properties of H-Lys(Fmoc)-OH

H-Lys(Fmoc)-OH is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for the selective formation of peptide bonds at the alpha-amino group during synthesis.

Property	Data
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₄
Molecular Weight	368.43 g/mol [1]
CAS Number	84624-28-2[1]
Appearance	White to off-white solid powder[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. [1]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of **H-Lys(Fmoc)-OH** into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

- **H-Lys(Fmoc)-OH**
- Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[1]
- N,N-Dimethylformamide (DMF)
- Piperidine
- Coupling agents (e.g., HCTU, PyBOP, or DCC/HOBt)
- Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Dichloromethane (DCM)

- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))^[2]
- Reaction vessel

Procedure:

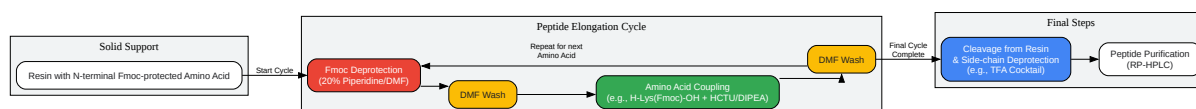
- Resin Swelling: The resin is first swelled in DMF for approximately 30-60 minutes to ensure optimal reaction conditions.^[1]
- Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% solution of piperidine in DMF.^[2] This is typically done in two steps: a brief 2-minute treatment followed by a longer 5-10 minute treatment to ensure complete deprotection.^[3] The resin is then washed thoroughly with DMF to remove residual piperidine.
- Amino Acid Coupling:
 - In a separate vessel, the next amino acid in the sequence (e.g., **H-Lys(Fmoc)-OH**) is pre-activated. For example, using HCTU, the amino acid is dissolved in DMF with HCTU and DIPEA.^[4]
 - This activated amino acid solution is then added to the deprotected resin.
 - The coupling reaction is allowed to proceed for 30-120 minutes at room temperature with agitation.^[4]
- Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is achieved by treating the peptide-resin with a cleavage cocktail, most commonly a solution

containing a high concentration of TFA.[2] The cleavage reaction is typically carried out for 2-3 hours at room temperature.[2]

- **Peptide Precipitation and Purification:** The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc SPPS for the addition of a single amino acid, such as **H-Lys(Fmoc)-OH**.



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Caption: General workflow of a single cycle in Fmoc solid-phase peptide synthesis.

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